molecular formula C8H9N3O B6258976 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 885271-88-5

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Cat. No. B6258976
CAS RN: 885271-88-5
M. Wt: 163.2
InChI Key:
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Description

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a chemical compound with the molecular weight of 163.18 . It is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds like 1,2-dihydropyrrolo[3,4-b]indol-3-ones has been achieved through a sequential coupling reaction initiated by C–H activation and aza-Michael addition . This process results in the formation of one C–C bond and one C–N bond .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O/c12-7-5-11-8-6 (4-10-7)2-1-3-9-8/h1-3H,4-5H2, (H,9,11) (H,10,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.18 . It is stored at room temperature and is available in powder form .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves the cyclization of a suitable precursor molecule. The precursor molecule can be synthesized using a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-aminopyridine", "2-chloroacetyl chloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "phosphorus oxychloride", "dimethylformamide", "potassium carbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 2-(2-chloroacetyl)pyridine.", "Step 2: 2-(2-chloroacetyl)pyridine is then reacted with acetic anhydride and sodium acetate in acetic acid to form 2-(2-acetoxyacetyl)pyridine.", "Step 3: 2-(2-acetoxyacetyl)pyridine is then reacted with phosphorus oxychloride in the presence of dimethylformamide to form 2-(2-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyridine.", "Step 4: 2-(2-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyridine is then reacted with potassium carbonate in ethyl acetate and water to form 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one through cyclization." ] }

CAS RN

885271-88-5

Product Name

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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